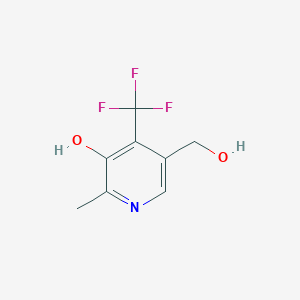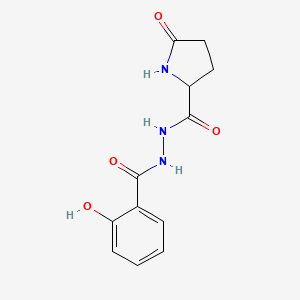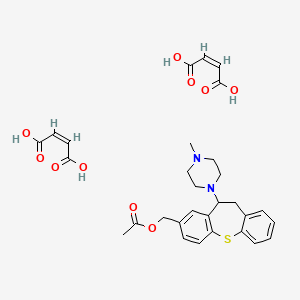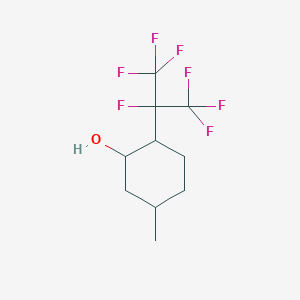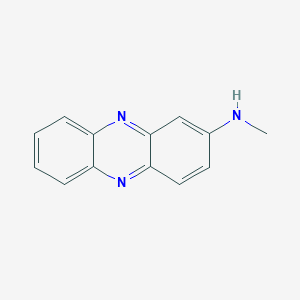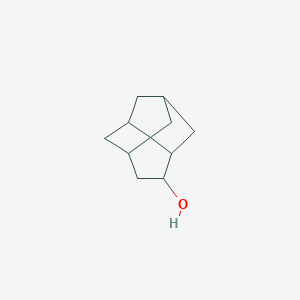
2,5-Methano-1H-inden-7-ol, octahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Methano-1H-inden-7-ol, octahydro- is a chemical compound with the molecular formula C10H16O. It is also known by other names such as Protoadamantane and Isoadamantane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Methano-1H-inden-7-ol, octahydro- typically involves complex organic reactions. One common method includes the reaction of dimethyl sodio-3-ketoglutarate with glyoxal and substituted glyoxals, leading to bicyclo[3.3.0]octane derivatives through condensation reactions under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves multi-step organic reactions that require precise control of reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Methano-1H-inden-7-ol, octahydro- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,5-Methano-1H-inden-7-ol, octahydro- has several scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of other complex organic compounds.
Medicine: Research has explored its potential use in drug development due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 2,5-Methano-1H-inden-7-ol, octahydro- involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to cause estrogenic effects by interacting with estrogen receptors, leading to changes in the estrous cycle and ovarian follicle development. The exact molecular pathways involved in these effects are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Methano-1H-indene, octahydro-: This compound has a similar bridged-ring structure but differs in the position of the methano bridge.
Protoadamantane: Another name for 2,5-Methano-1H-inden-7-ol, octahydro-, highlighting its structural similarity to adamantane.
Uniqueness
2,5-Methano-1H-inden-7-ol, octahydro- is unique due to its specific bridged-ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
tricyclo[4.3.1.03,8]decan-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-5-7-1-6-2-8(3-7)9(10)4-6/h6-11H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNAWKREMOWXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C3C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340377 |
Source


|
| Record name | 2,5-Methano-1H-inden-7-ol, octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55870-65-0 |
Source


|
| Record name | 2,5-Methano-1H-inden-7-ol, octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
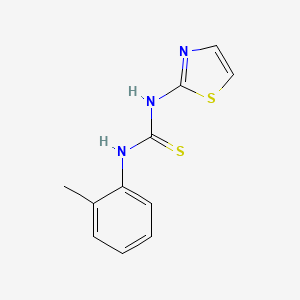
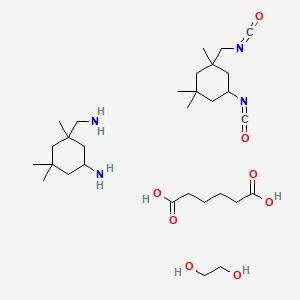
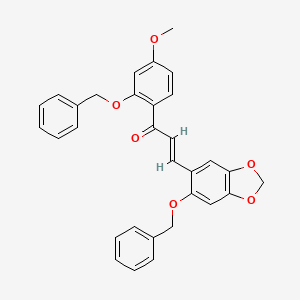

![[(1-Isocyanatopropan-2-yl)sulfanyl]benzene](/img/structure/B14646154.png)


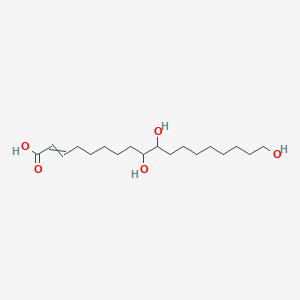
![N,N'-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide)](/img/structure/B14646180.png)
